molecular formula C7H13NO B13324647 Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol

Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol

Cat. No.: B13324647
M. Wt: 127.18 g/mol
InChI Key: RVUBHWGJRCJPSK-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol is a chiral pyrrolidine derivative characterized by a fused cyclopenta[b]pyrrolidine ring system with defined stereocenters. This complex structure makes it a valuable, rigid scaffold in medicinal chemistry for the construction of nitrogen-containing heterocycles and biologically active molecules. Compounds based on the octahydrocyclopenta[b]pyrrole core are of significant interest in pharmaceutical research for developing enzyme inhibitors. Specifically, this scaffold is explored in the context of arginase inhibition . Arginase is a manganese-containing metalloenzyme that plays a key role in the urea cycle and is implicated in critical pathways within the tumor microenvironment, cardiovascular function, and neurodegenerative diseases such as Alzheimer's . By depleting L-arginine, arginase can impair T-cell function and contribute to immune evasion in cancer, making its inhibitors a promising target for immuno-oncology research . The stereochemistry and functional groups of this chiral building block are crucial for its interaction with biological targets, enabling the synthesis of optically pure compounds where stereochemical integrity is essential for potency and selectivity . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3aS,6R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol

InChI

InChI=1S/C7H13NO/c9-6-2-1-5-3-4-8-7(5)6/h5-9H,1-4H2/t5-,6+,7+/m0/s1

InChI Key

RVUBHWGJRCJPSK-RRKCRQDMSA-N

Isomeric SMILES

C1C[C@H]([C@H]2[C@@H]1CCN2)O

Canonical SMILES

C1CC(C2C1CCN2)O

Origin of Product

United States

Preparation Methods

Enzymatic Catalysis Using Aldolase Variants

One of the most notable methods involves aldolase-catalyzed asymmetric synthesis of N-heterocycles, which includes the formation of the octahydrocyclopenta[b]pyrrol-6-ol core. This approach leverages engineered variants of d-fructose-6-phosphate aldolase (FSA) to catalyze aldol reactions with high stereoselectivity.

Reaction Pathway:

  • Starting from simple ketones such as cyclopentanone, the enzyme catalyzes the addition of aldehyde or ketone donors to produce chiral intermediates.
  • The key step involves the formation of a stereochemically defined aldol adduct , which subsequently undergoes cyclization to generate the fused pyrrolidine ring system with the desired stereochemistry.

Reaction Conditions:

  • Enzymatic catalysis typically occurs in aqueous buffer at mild temperatures (~25°C).
  • Substrate specificity is controlled via enzyme engineering to favor the formation of the (3aS,6R,6aR) stereoisomer.

Research Findings:

  • The stereoselectivity achieved is up to 96–98% enantiomeric excess.
  • Yields vary from 35% to 79%, depending on substrate and enzyme variants.

Chemical Synthesis via Cyclization of Precursor Ketones

Chemical routes involve multi-step synthesis starting from readily available cyclopentane derivatives:

  • Step 1: Synthesis of a suitable amino aldehyde or amino ketone precursor, often protected as carbamates or esters.
  • Step 2: Cyclization via intramolecular nucleophilic attack facilitated by acid or base catalysis, forming the pyrrolidine ring.
  • Step 3: Hydroxylation at specific positions to introduce the hydroxyl group at C-6.

Catalysts and Reagents:

  • Acidic conditions (e.g., TFA, p-TsOH) for cyclization.
  • Reductive amination or reductive cyclization using metal catalysts such as palladium or platinum complexes.
  • Use of chiral auxiliaries or chiral catalysts to induce stereoselectivity.

Reaction Conditions:

  • Mild heating (around 50–80°C).
  • Solvents such as ethanol, dichloromethane, or acetonitrile.
  • Hydrogenation over Pd/C or Pd(OH)₂ for reduction steps.

Metal-Catalyzed Cyclization and Hydrogenation

Palladium-Catalyzed Hydrogenation

Hydrogenation plays a crucial role in the reduction of intermediates to achieve the target hydroxylated fused ring system.

  • Catalyst: Palladium on carbon (Pd/C), palladium diacetate, or Pd(OH)₂.
  • Conditions: Hydrogen atmosphere at 1–5 atm pressure, temperatures ranging from room temperature to 120°C.
  • Outcome: Reduction of imines or unsaturated intermediates to yield the saturated octahydrocyclopenta[b]pyrrol-6-ol.

Palladium-Catalyzed Cross-Coupling

  • Suzuki or Heck coupling reactions are employed to introduce aryl groups or modify ring substituents, which can be further transformed into the hydroxylated derivative via oxidation or hydrolysis.

Synthetic Route for Specific Stereochemistry

Stereoselective Synthesis via Chiral Ligands

  • The use of chiral phosphine ligands in palladium catalysis enables control over stereochemistry during the formation of the fused ring system.
  • Reaction of precursor ketones with aryl bromides in the presence of Pd/phosphine catalysts yields regio- and stereoselective products, which can be further manipulated to obtain the target compound.

One-Pot Multi-Component Reactions

  • Multi-component reactions involving ketones, amines, and aldehydes under catalytic conditions facilitate the rapid assembly of the octahydrocyclopenta[b]pyrrol-6-ol core with stereocontrol.

Summary of Key Reaction Conditions and Catalysts

Method Key Reagents Catalysts Solvent Temperature Yield Stereoselectivity
Enzymatic aldolization Ketones, aldehydes Engineered aldolase Aqueous buffer 25°C 35–79% Up to 98% ee
Chemical cyclization Ketones, amines Acid (TFA, p-TsOH) Ethanol, DCM 50–80°C Variable Moderate to high
Hydrogenation Unsaturated intermediates Pd/C, Pd(OH)₂ H₂ atmosphere RT–120°C 68–100% High
Metal-catalyzed cross-coupling Aryl bromides Pd/phosphine complexes Toluene, DMF 25–80°C Variable Control via ligands

In-Depth Research Findings

Recent studies highlight the importance of catalyst design and substrate engineering:

  • Enzymatic methods provide high stereocontrol and environmentally benign conditions.
  • Metal catalysis allows for diverse functionalization and ring modifications, essential for synthesizing derivatives.
  • The selectivity in Pd-catalyzed reactions is heavily influenced by ligand structure, enabling tailored synthesis pathways.

Chemical Reactions Analysis

Types of Reactions

Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the cyclopentapyrrol ring.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural features that may confer specific biological activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate various biochemical pathways. The hydroxyl group and the unique cyclopentapyrrol structure are thought to play key roles in its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

Dihydrosporothriolide Derivatives
  • Rel-(3R,3aS,6R,6aR)-Dihydrosporothriolide: Shares the same bicyclic framework but differs at the 3-position (R vs. S configuration). This minor stereochemical change alters biological activity; the (3R) isomer exhibits distinct NMR coupling constants (J3,3a = 10.1 Hz, J3,7 = 7.5 Hz) compared to the (3S) variant .
  • Rel-(3S,3aS,6R,6aR)-Dihydrosporothriolide : Isolated from Xylaria species, this isomer demonstrates reduced stability under acidic conditions due to axial-equatorial hydroxyl orientation differences .
Proline Hydroxylase Substrates
  • (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid (47) : Differs in the position of the carboxylic acid group (C-2 vs. C-6 hydroxyl in the target compound). This structural variation leads to selective recognition by proline hydroxylases, enabling biocatalytic applications .
  • (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid (51) : The inverted stereochemistry at 3a and 6a positions abolishes enzyme activity, highlighting the sensitivity of biological systems to stereochemical nuances .

Derivatives with Functional Group Modifications

tert-Butyl (3aS,6R,6aR)-6-Hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate
  • Modification : Introduction of a tert-butyl carbamate group at N-1 increases lipophilicity (predicted density: 1.146 g/cm³ vs. ~1.2 g/cm³ for the parent compound) and alters acidity (predicted pKa: 14.72) .
  • Applications : Used as a synthetic intermediate for drug discovery, leveraging its stability and ease of deprotection .
rac-(3aR,6S,6aS)-Octahydrocyclopenta[b]pyrrol-6-ol Hydrochloride
  • This derivative is discontinued commercially, suggesting challenges in scalability or biological efficacy .
Physical Properties
Property Rel-(3aS,6R,6aR)-Octahydrocyclopenta[b]pyrrol-6-ol tert-Butyl Derivative rac-Hydrochloride
Molecular Weight (g/mol) ~157 (estimated) 243.3 163.6
Density (g/cm³) Not reported 1.146 (predicted) Not reported
pKa ~15 (estimated for hydroxyl) 14.72 (predicted) Not reported
Melting Point Not reported Not reported Discontinued

Biological Activity

Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol is a heterocyclic compound with significant biological activity. This article reviews its chemical properties, synthesis methods, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

  • IUPAC Name : (3aS,6R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol
  • Molecular Formula : C7H13NO
  • Molar Mass : 113.19 g/mol
  • CAS Number : 2044705-91-9

Synthesis

The synthesis of this compound typically involves cyclization reactions from suitable precursors. Common methods include:

  • Cyclization of Tetrahydrofuran Derivatives : Utilizing diastereomerically pure intermediates to achieve high specificity.
  • Epimerization Techniques : To convert precursors into the desired stereochemical configuration.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can modulate various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptor sites on cells, influencing signaling pathways and cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies show efficacy against various bacterial strains.
  • Neuroprotective Effects : It may protect neuronal cells from oxidative stress and apoptosis.
  • Anti-inflammatory Activity : The compound has been shown to reduce inflammatory markers in vitro.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

PathogenConcentration (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus5015
Escherichia coli5012

Case Study 2: Neuroprotective Effects

In a neurotoxicity model using SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with this compound resulted in a significant decrease in cell death compared to untreated controls.

TreatmentCell Viability (%)
Control (untreated)40
Rel-(3aS,6R,6aR) (10 µM)75

Q & A

Q. What synergistic effects are observed when combining this compound with antiviral agents?

  • In vitro studies on structurally related dioxolane derivatives demonstrate enhanced antiviral efficacy (e.g., against herpes simplex virus) when co-administered with acyclovir, likely due to complementary mechanisms of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.